molecular formula C17H15N3OS B11701883 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole

Cat. No.: B11701883
M. Wt: 309.4 g/mol
InChI Key: TVHIARIRJKWZOJ-WOJGMQOQSA-N
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Description

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a methoxybenzylidene hydrazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazole derivative. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .

Chemical Reactions Analysis

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form new hydrazone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes or proteins, leading to its antimicrobial and antioxidant effects. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of cellular processes and oxidative stress pathways .

Comparison with Similar Compounds

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15N3OS/c1-21-15-9-7-13(8-10-15)11-18-20-17-19-16(12-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20)/b18-11+

InChI Key

TVHIARIRJKWZOJ-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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